[(2,5-Dimethylphenyl)methyl](2-methoxyethyl)amine
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Overview
Description
(2,5-Dimethylphenyl)methylamine is an organic compound with the molecular formula C12H19NO It is a derivative of benzylamine, where the benzyl group is substituted with two methyl groups at the 2 and 5 positions, and the amine group is attached to a 2-methoxyethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dimethylphenyl)methylamine can be achieved through several methods. One common approach involves the alkylation of 2,5-dimethylbenzylamine with 2-methoxyethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of (2,5-Dimethylphenyl)methylamine may involve continuous flow processes to ensure high efficiency and yield. The use of catalytic systems and optimized reaction conditions can further enhance the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(2,5-Dimethylphenyl)methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into secondary or tertiary amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Imines or nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted benzylamines.
Scientific Research Applications
(2,5-Dimethylphenyl)methylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential use as a drug precursor.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2,5-Dimethylphenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and context
Properties
Molecular Formula |
C12H19NO |
---|---|
Molecular Weight |
193.28 g/mol |
IUPAC Name |
N-[(2,5-dimethylphenyl)methyl]-2-methoxyethanamine |
InChI |
InChI=1S/C12H19NO/c1-10-4-5-11(2)12(8-10)9-13-6-7-14-3/h4-5,8,13H,6-7,9H2,1-3H3 |
InChI Key |
MOBSQWFZLSGYGV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CNCCOC |
Origin of Product |
United States |
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